Rose bengal I-125
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Overview
Description
Rose bengal I-125 is a radiolabeled compound derived from Rose Bengal, a synthetic dye. This compound is primarily used in medical diagnostics, particularly in liver function tests and imaging studies. The radiolabeling with iodine-125 allows for the tracking and imaging of biological processes due to the radioactive properties of iodine-125.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rose bengal I-125 is prepared by labeling Rose Bengal with iodine-125. The process typically involves an exchange reaction between non-radioactive Rose Bengal and radioactive sodium iodide in an aqueous medium at a pH of 5 . This method ensures the incorporation of iodine-125 into the Rose Bengal molecule, resulting in the radiolabeled compound.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must adhere to regulatory standards for handling radioactive materials.
Chemical Reactions Analysis
Types of Reactions
Rose bengal I-125 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Rose Bengal can undergo oxidation reactions.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of Rose Bengal.
Substitution: Substitution reactions, particularly involving the iodine atom, can take place under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of Rose Bengal, while substitution reactions can result in different halogenated compounds.
Scientific Research Applications
Rose bengal I-125 has a wide range of scientific research applications:
Chemistry: Used as a photoredox catalyst in various organic reactions, including bond creation and functionalization.
Biology: Employed in studies involving cellular imaging and tracking due to its radioactive properties.
Industry: Applied in the development of personal protective equipment with enhanced biocidal efficiency.
Mechanism of Action
The mechanism of action of Rose bengal I-125 involves its ability to stain and visualize biological tissues. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, making it useful in diagnostic applications . Additionally, the radioactive iodine-125 allows for imaging and tracking of biological processes, providing valuable information in medical diagnostics.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another synthetic dye used in diagnostic applications.
Indocyanine Green: A dye used in medical imaging and diagnostics.
Methylene Blue: Employed in various diagnostic and therapeutic applications.
Uniqueness of Rose bengal I-125
This compound is unique due to its combination of staining properties and radioactive labeling. This dual functionality allows for both visualization and imaging, making it a valuable tool in medical diagnostics and research.
Properties
CAS No. |
742653-95-8 |
---|---|
Molecular Formula |
C20H4Cl4I4O5 |
Molecular Weight |
965.7 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[3-hydroxy-2,4,5,7-tetrakis(125I)(iodanyl)-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/i25-2,26-2,27-2,28-2 |
InChI Key |
VDNLFJGJEQUWRB-VUMIBXKJSA-N |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])O)[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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